molecular formula C21H18O3 B6411552 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261937-81-8

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6411552
CAS RN: 1261937-81-8
M. Wt: 318.4 g/mol
InChI Key: OTKFKIMOZNGQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% (2-BMP) is a synthetic compound derived from benzyl alcohol and benzoic acid. It is a colorless solid that is soluble in water and is used in various scientific research applications. 2-BMP is a useful tool for researchers as it has the ability to act as a ligand, a catalyst, and a reagent. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects. In

Scientific Research Applications

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% is used in various scientific research applications. It has been used as a ligand in the synthesis of various compounds, such as peptides and proteins. It has also been used as a catalyst in organic synthesis reactions, such as the synthesis of polymers and dyes. In addition, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been used as a reagent in the synthesis of various compounds, such as amino acids and amines.

Mechanism of Action

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% acts as a ligand by forming a bond with a metal ion, such as copper or zinc. This allows the ligand to bind to a substrate, such as a peptide or protein. As a catalyst, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% facilitates the formation of a new product from two or more reactants. As a reagent, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% can be used to modify the structure of a compound or to synthesize a new compound.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2, which is involved in inflammation. In addition, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been found to have anti-inflammatory and analgesic properties. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it is relatively stable and non-toxic. In addition, it has a wide range of applications and can be used in various synthesis reactions. The main limitation of 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% is that it is not as effective as some other reagents, such as trichloroacetic acid, for some reactions.

Future Directions

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has a wide range of potential applications in scientific research. In the future, it could be used in the synthesis of new compounds, such as drugs and polymers. It could also be used to study the biochemical and physiological effects of various compounds. In addition, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% could be used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy. Finally, 2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% could be used to study the effects of environmental pollutants on human health.

Synthesis Methods

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid, 95% can be synthesized by a reaction between benzyl alcohol and benzoic acid. This reaction is catalyzed by an acid, such as hydrochloric acid, and is typically carried out at a temperature of around 100°C. The resulting product is a white solid with a melting point of around 130°C. The purity of the product can be determined by a thin-layer chromatography (TLC) analysis.

properties

IUPAC Name

2-methyl-6-(2-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-8-7-12-18(20(15)21(22)23)17-11-5-6-13-19(17)24-14-16-9-3-2-4-10-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKFKIMOZNGQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692181
Record name 2'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyloxyphenyl)-6-methylbenzoic acid

CAS RN

1261937-81-8
Record name 2'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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